

A Technical Guide to the Function of dATP Disodium Salt in Cellular Metabolism

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2'-Deoxyadenosine 5'-triphosphate disodium
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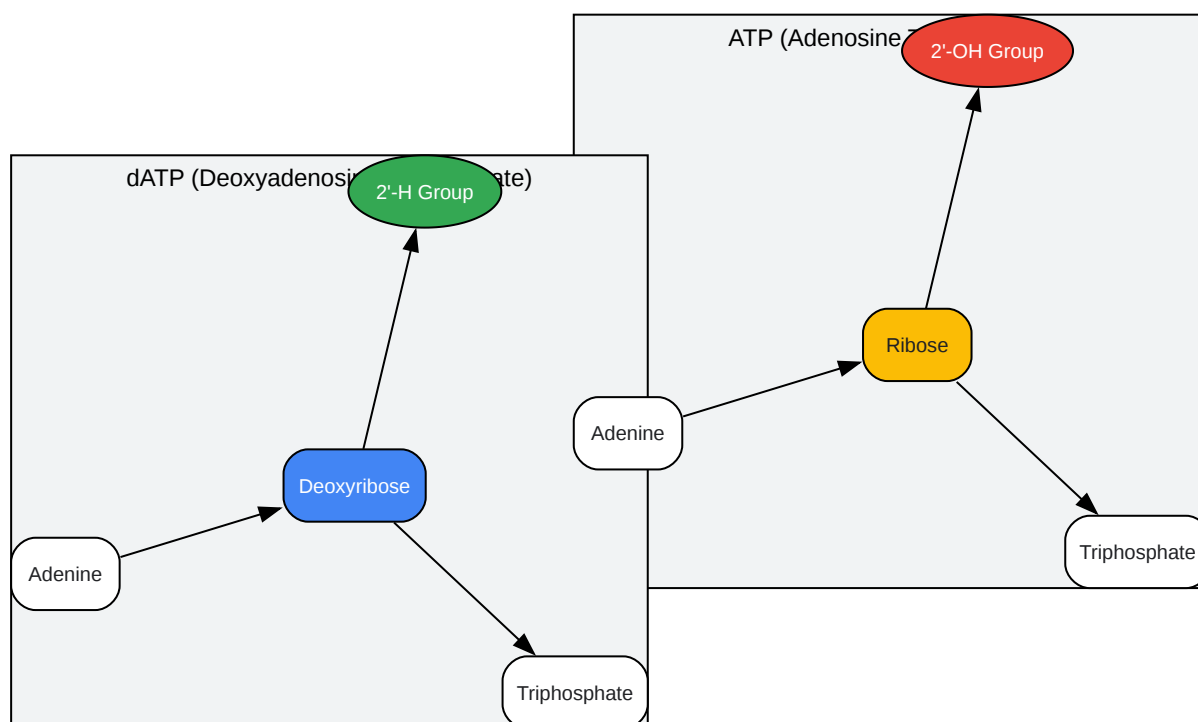
Executive Summary

Deoxyadenosine triphosphate (dATP), typically utilized in its stable disodium salt form in research applications, is a cornerstone of molecular biology, primarily recognized as a fundamental precursor for DNA synthesis and repair.^{[1][2][3]} However, its functional repertoire extends significantly beyond this canonical role. This guide provides an in-depth exploration of dATP's multifaceted involvement in cellular metabolism. We will dissect its critical function as an allosteric regulator, its emerging role as an energy currency in specific cellular contexts, and its participation in critical signaling pathways such as apoptosis. Furthermore, this document details its practical application in pivotal research methodologies, offering field-proven insights into experimental design and interpretation for professionals in drug development and life sciences.

Introduction to Deoxyadenosine Triphosphate (dATP) Chemical Structure and Properties

Deoxyadenosine triphosphate (dATP) is a purine deoxyribonucleotide. Its structure comprises three key components: the nitrogenous base adenine, a deoxyribose sugar, and a triphosphate group attached to the 5' carbon of the sugar.[1][3] The defining structural feature that distinguishes dATP from its ribonucleotide counterpart, ATP, is the absence of a hydroxyl (-OH) group at the 2' position of the pentose sugar ring, where it possesses a hydrogen atom instead. [1][4]

In laboratory settings, dATP is most commonly supplied as a disodium salt. This form enhances the molecule's stability and solubility in aqueous solutions, making it ideal for use in various biochemical and molecular biology applications.[5][6]



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Caption: Structural comparison of ATP and dATP highlighting the key difference at the 2' position of the sugar moiety.

Key Distinctions from Adenosine Triphosphate (ATP)

While structurally similar, the functional divergence between ATP and dATP is profound and critical for cellular homeostasis.

| Feature | Adenosine Triphosphate (ATP) | Deoxyadenosine Triphosphate (dATP) |
|----------------------|--|---|
| Sugar Moiety | Ribose (with a 2'-hydroxyl group)[4] | Deoxyribose (with a 2'-hydrogen)[1] |
| Primary Role | Universal energy currency; precursor for RNA synthesis.[1][7][8] | Precursor for DNA synthesis and repair.[2][9] |
| Metabolic Regulation | Activates Ribonucleotide Reductase (RNR).[10] | Inhibits Ribonucleotide Reductase (RNR) at high concentrations.[3][9] |
| Concentration | Maintained at high levels in the cell. | Tightly regulated at lower levels, increasing during the S-phase of the cell cycle. |

Core Metabolic Functions of dATP

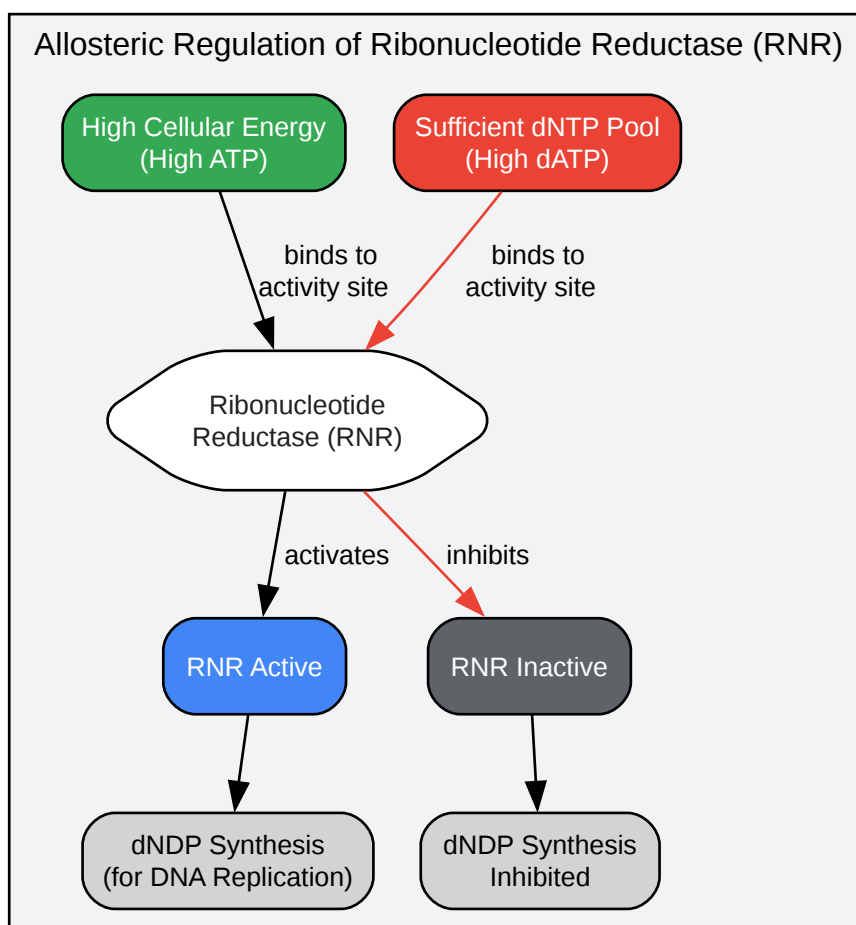
The Fundamental Role in DNA Synthesis and Repair

The canonical function of dATP is to serve as one of the four essential building blocks for DNA. [11] During DNA replication and repair, DNA polymerases catalyze the incorporation of dATP into a growing DNA strand, opposite a thymine (T) base on the template strand.[3] This reaction involves the formation of a phosphodiester bond between the free 3'-hydroxyl group of the elongating strand and the alpha-phosphate of dATP. The cleavage of the high-energy bond and release of pyrophosphate (PPi) provides the energy required to drive this polymerization forward.[1][2][3] The precise maintenance of dATP pools is therefore essential for ensuring the fidelity and efficiency of genomic replication and repair.[2][3]

Allosteric Regulation of Ribonucleotide Reductase (RNR)

Beyond its role as a substrate, dATP is a critical allosteric regulator of cellular metabolism. Its most significant regulatory target is Ribonucleotide Reductase (RNR), the enzyme responsible for the de novo synthesis of all four deoxyribonucleotides (dNDPs) from their corresponding ribonucleotides (NDPs).[10][12]

dATP functions as a potent feedback inhibitor of RNR.[3] It binds to an allosteric "activity site" on the enzyme, inducing a conformational change that switches the enzyme off.[12][13] This inhibition is crucial for maintaining a balanced pool of dNTPs. An excess of dATP signals that the deoxyribonucleotide supply is sufficient, thereby halting further production to prevent toxic accumulation and potential mutagenesis from skewed dNTP ratios.[3][10] Conversely, ATP binds to the same site and activates the enzyme, signaling a need for dNTP production.[10][12]



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Caption: Allosteric control of RNR by ATP (activation) and dATP (feedback inhibition).

dATP as a Putative Energy Currency

While ATP is the cell's universal energy currency, compelling evidence demonstrates that dATP can substitute for this role under specific physiological or pathological conditions. In human erythrocytes treated with an adenosine deaminase (ADA) inhibitor, ATP can be almost completely replaced by dATP.[14] These dATP-rich cells maintain normal shape, metabolic function, and viability, indicating that dATP can act as an energy-transferring molecule to fuel essential cellular processes in the absence of ATP.[14] Additionally, dATP has been identified as an alternative energy substrate for cardiac myosin.[9] This functional plasticity suggests that dATP's role in cellular bioenergetics may be more significant than previously appreciated, particularly in disease states characterized by altered nucleotide metabolism.

Role in Apoptosis Signaling

dATP plays a direct and critical role in the intrinsic pathway of apoptosis (programmed cell death). Following mitochondrial stress, cytochrome c is released into the cytoplasm. Here, dATP binds to the Apoptotic Protease-Activating Factor-1 (Apaf-1).[3] This binding event induces a conformational change in Apaf-1, allowing it to oligomerize and form a large, wheel-like protein complex known as the apoptosome. The assembled apoptosome then recruits and activates pro-caspase-9, which in turn activates downstream executioner caspases (like caspase-3), leading to the systematic dismantling of the cell.[3] In this context, dATP acts as an essential cofactor, directly linking cellular metabolic status to the activation of the cell death machinery.

Methodological Applications in Research

The chemical properties of dATP make it an indispensable reagent in foundational molecular biology techniques.

Polymerase Chain Reaction (PCR)

In PCR, dATP, along with dGTP, dCTP, and dTTP, serves as a substrate for a thermostable DNA polymerase. The purpose of PCR is to amplify a specific segment of DNA exponentially.

Causality in Protocol Design:

- **dNTP Concentration:** The concentration of dNTPs (typically 200 μM each) is a critical parameter.[15] It must be high enough to support robust synthesis through many cycles but not so high as to chelate too much Mg^{2+} (a necessary cofactor for the polymerase) or inhibit the polymerase.
- **Purity:** The use of high-purity dATP is paramount. Contaminants like pyrophosphates or modified nucleotides can inhibit DNA polymerase, leading to failed or inefficient amplification. [6]

Standard PCR Protocol:

- **Reaction Setup:** On ice, combine the following in a sterile PCR tube (for a typical 20-50 μL reaction):
 - 10X PCR Buffer (to a final concentration of 1X)
 - dNTP Mix (to a final concentration of 200 μM of each dNTP, including dATP)[15]
 - Forward Primer (0.1 - 1.0 μM final concentration)
 - Reverse Primer (0.1 - 1.0 μM final concentration)
 - Template DNA (1 pg - 1 μg , depending on complexity)
 - Taq DNA Polymerase (1-2.5 units)
 - Nuclease-free water to final volume.[16]
- **Mixing:** Gently mix the components and centrifuge briefly to collect the contents at the bottom of the tube.
- **Thermocycling:** Place the tube in a thermal cycler and begin the program.
 - **Initial Denaturation:** 94-98°C for 1-3 minutes. (Separates the template DNA strands).
 - **Cycling (25-35 cycles):**
 - **Denaturation:** 94-98°C for 15-30 seconds.

- Annealing: 50-65°C for 15-60 seconds. (Primers bind to the template).
- Extension: 72°C for 1 minute per kilobase of the target sequence. (DNA polymerase synthesizes new strands using dNTPs).[17]
- Final Extension: 72°C for 5-10 minutes. (Ensures all amplicons are fully synthesized).
- Analysis: Analyze the amplified product by agarose gel electrophoresis.[16]

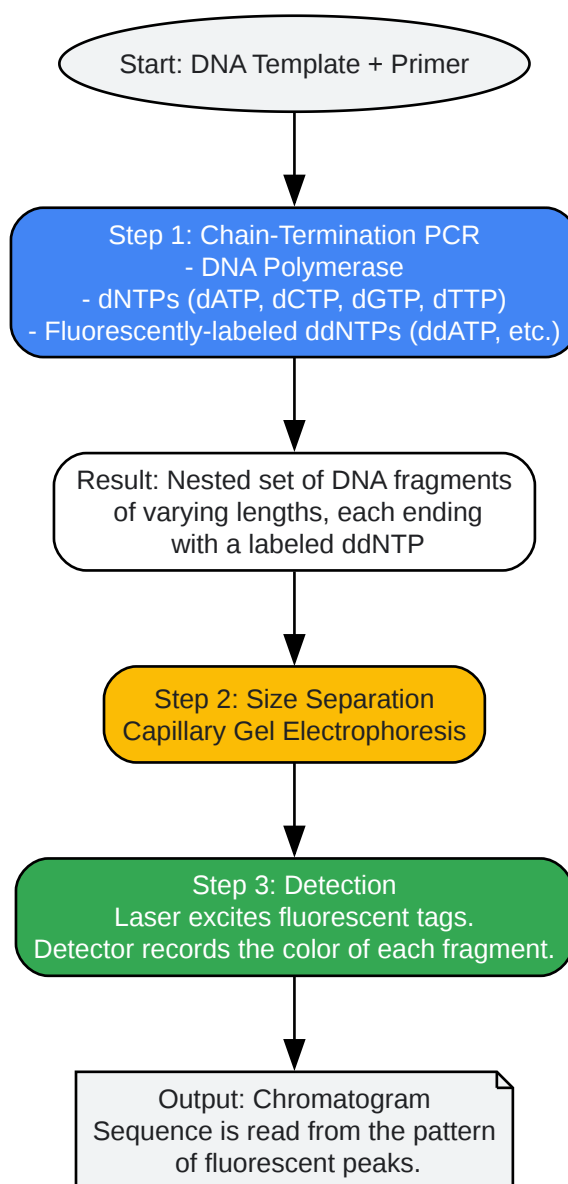
Sanger DNA Sequencing

Sanger sequencing, or the chain-termination method, determines the nucleotide sequence of a DNA fragment. It relies on the strategic use of both deoxynucleotides (dNTPs) and dideoxynucleotides (ddNTPs).

Causality in Protocol Design:

- dNTP/ddNTP Ratio: The reaction contains a high concentration of dNTPs (including dATP) and a much lower concentration of a specific ddNTP (e.g., ddATP).[18] This ratio is crucial. The polymerase will mostly incorporate standard dNTPs, allowing for chain elongation. However, it will occasionally incorporate a ddNTP, which lacks the 3'-OH group required for further extension, thus terminating the chain.[19][20] This random termination creates a nested set of DNA fragments of varying lengths, each ending with a specific, labeled base.

Sanger Sequencing Workflow:



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Caption: A simplified workflow of the automated Sanger sequencing method.

- Reaction Setup: A sequencing reaction is prepared containing the DNA template, a primer, DNA polymerase, all four standard dNTPs (including dATP), and a small amount of all four ddNTPs, each labeled with a unique fluorescent dye.[19][20]
- Chain-Termination PCR: The reaction undergoes PCR. During the extension phase, DNA polymerase synthesizes new DNA strands. Elongation stops whenever a ddNTP is incorporated.

- Electrophoresis: The resulting DNA fragments are separated by size with single-base resolution using capillary gel electrophoresis.[19]
- Detection and Analysis: As the fragments pass a detector, a laser excites the fluorescent dye on the terminal ddNTP. The color is recorded, and the sequence is assembled by a computer based on the order of the colors detected.[20][21]

Pathophysiological Significance

dATP Toxicity and Adenosine Deaminase (ADA)

Deficiency

The tight regulation of intracellular dATP levels is critical for cellular health, particularly for lymphocytes. In the genetic disorder Adenosine Deaminase (ADA) deficiency, the enzyme responsible for breaking down deoxyadenosine is absent. This leads to a massive accumulation of deoxyadenosine, which is then phosphorylated to dATP.[9] The resulting high intracellular concentrations of dATP are toxic, primarily because they potently inhibit ribonucleotide reductase.[3][9] This inhibition starves the cell of the other three dNTPs (dCTP, dGTP, dTTP), halting DNA replication and leading to the death of developing T and B lymphocytes. This cellular mechanism underlies the severe combined immunodeficiency (SCID) phenotype seen in patients with ADA deficiency.[9]

Conclusion and Future Directions

Deoxyadenosine triphosphate (dATP) is a molecule of profound importance in cellular metabolism. While its primary identity is that of a DNA precursor, its roles as a potent allosteric inhibitor, a context-dependent energy source, and a key signaling molecule in apoptosis highlight its deep integration into cellular regulation and fate. For researchers and drug developers, understanding these multifaceted functions is crucial. The targeting of dATP metabolism, particularly through the inhibition of enzymes like ribonucleotide reductase, remains a promising strategy in anticancer therapy.[12] Future research will likely continue to uncover novel roles for dATP, further clarifying its impact on cellular health and disease.

References

- Excedr. (2022, February 7). dATP: What Is Deoxyadenosine Triphosphate?. Retrieved from [\[Link\]](#)

- Wikipedia. Deoxyadenosine triphosphate. Retrieved from [[Link](#)]
- baseclick GmbH. dATP: Role in DNA Synthesis, Research & Applications. Retrieved from [[Link](#)]
- Zimanyi, C. M., Chen, P. Y., Kang, G., Funk, M. A., Drennan, C. L. (2024). How ATP and dATP Act as Molecular Switches to Regulate Enzymatic Activity in the Prototypical Bacterial Class Ia Ribonucleotide Reductase. PubMed Central. Retrieved from [[Link](#)]
- Zimanyi, C. M., Chen, P. Y., Kang, G., Funk, M. A., Drennan, C. L. (2024). How ATP and dATP Act as Molecular Switches to Regulate Enzymatic Activity in the Prototypical Bacterial Class Ia Ribonucleotide Reductase. PubMed. Retrieved from [[Link](#)]
- Zimanyi, C. M., Chen, P. Y., Kang, G., Funk, M. A., Drennan, C. L. (2024). How ATP and dATP Act as Molecular Switches to Regulate Enzymatic Activity in the Prototypical Bacterial Class Ia Ribonucleotide Reductase. ACS Publications. Retrieved from [[Link](#)]
- Wikipedia. Sanger sequencing. Retrieved from [[Link](#)]
- eLife. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site. Retrieved from [[Link](#)]
- Laboratory Notes. (2025, July 4). Deoxyadenosine Triphosphate (dATP). Retrieved from [[Link](#)]
- Wikipedia. Ribonucleotide reductase. Retrieved from [[Link](#)]
- Nakashima, K., Nakashima, H., & Shimoyama, M. (1991). Deoxyadenosine triphosphate acting as an energy-transferring molecule in adenosine deaminase inhibited human erythrocytes. PubMed. Retrieved from [[Link](#)]
- Pediaa.Com. (2018, December 1). What is the Structural Difference Between ATP and dATP. Retrieved from [[Link](#)]
- Microbe Notes. (2024, July 16). Sanger Sequencing: Principle, Steps, Applications, Diagram. Retrieved from [[Link](#)]

- Microbe Online. (2022, November 26). Sanger Sequencing Method: Principle and Steps. Retrieved from [\[Link\]](#)
- American Society for Microbiology. (2011, November 1). Polymerase Chain Reaction Protocol. Retrieved from [\[Link\]](#)
- ResearchGate. The four different nucleotides used in DNA synthesis: dATP.... Retrieved from [\[Link\]](#)
- Bitesize Bio. Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism. Retrieved from [\[Link\]](#)
- Wikipedia. Adenosine triphosphate. Retrieved from [\[Link\]](#)
- Dunn, J., & Grider, M. H. (2023). Physiology, Adenosine Triphosphate. StatPearls - NCBI Bookshelf. Retrieved from [\[Link\]](#)
- Barrick Lab. Standard Polymerase Chain Reaction (PCR). Retrieved from [\[Link\]](#)
- Britannica. How Does ATP Provide Energy to Cells?. Retrieved from [\[Link\]](#)
- Lorenz, T. C. (2012). Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies. PMC - NIH. Retrieved from [\[Link\]](#)
- Wang, B., & Tarsio, M. (2016). In Vitro Transcription Assays and Their Application in Drug Discovery. PMC - NIH. Retrieved from [\[Link\]](#)
- Schoenfelder, K. (2014). In Vitro Transcription (IVT) and tRNA Binding Assay. Bio-protocol. Retrieved from [\[Link\]](#)
- ResearchGate. (2016, October 10). (PDF) In vitro Transcription (IVT) and tRNA Binding Assay. Retrieved from [\[Link\]](#)
- ACS Publications. How ATP and dATP Act as Molecular Switches to Regulate Enzymatic Activity in the Prototypical Bacterial Class Ia Ribonucleotide Reductase. Retrieved from [\[Link\]](#)

- Bio-Radiations. (2016, February 9). Study Explains How One Enzyme Can Synthesize All Four DNA Bases. Retrieved from [[Link](#)]

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Sources

- 1. dATP: What Is Deoxyadenosine Triphosphate? [[excedr.com](#)]
- 2. dATP: Role in DNA Synthesis, Research & Applications [[baseclick.eu](#)]
- 3. laboratorynotes.com [[laboratorynotes.com](#)]
- 4. pediaa.com [[pediaa.com](#)]
- 5. bocsci.com [[bocsci.com](#)]
- 6. meridianbioscience.com [[meridianbioscience.com](#)]
- 7. Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism - Creative Proteomics [[creative-proteomics.com](#)]
- 8. Adenosine triphosphate - Wikipedia [[en.wikipedia.org](#)]
- 9. Deoxyadenosine triphosphate - Wikipedia [[en.wikipedia.org](#)]
- 10. Ribonucleotide reductase - Wikipedia [[en.wikipedia.org](#)]
- 11. researchgate.net [[researchgate.net](#)]
- 12. How ATP and dATP Act as Molecular Switches to Regulate Enzymatic Activity in the Prototypical Bacterial Class Ia Ribonucleotide Reductase - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 13. pubs.acs.org [[pubs.acs.org](#)]
- 14. Deoxyadenosine triphosphate acting as an energy-transferring molecule in adenosine deaminase inhibited human erythrocytes - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 15. asm.org [[asm.org](#)]
- 16. 标准 PCR 程序 [[sigmaaldrich.com](#)]
- 17. ProtocolsStandardPCR < Lab < TWiki [[barricklab.org](#)]
- 18. Sanger sequencing - Wikipedia [[en.wikipedia.org](#)]

- [19. What is the workflow of the Sanger Sequencing method? | AAT Bioquest \[aatbio.com\]](#)
- [20. 桑格测序步骤与方法 \[sigmaaldrich.com\]](#)
- [21. microbenotes.com \[microbenotes.com\]](#)
- To cite this document: BenchChem. [A Technical Guide to the Function of dATP Disodium Salt in Cellular Metabolism]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15550751/docs#a-technical-guide-to-the-function-of-datp-disodium-salt-in-cellular-metabolism\]](https://www.benchchem.com/product/b15550751/docs#a-technical-guide-to-the-function-of-datp-disodium-salt-in-cellular-metabolism)

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